molecular formula C8H15FO5S B12417678 F-Peg2-SO-cooh

F-Peg2-SO-cooh

Cat. No.: B12417678
M. Wt: 242.27 g/mol
InChI Key: BXTUBVJMIFXZQN-UHFFFAOYSA-N
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Description

F-Peg2-SO-cooh, also known as Fluoro-Polyethylene Glycol-Sulfonic Acid, is a compound with the molecular formula C8H15O5SF and a molecular weight of 242. It is a polyethylene glycol (PEG)-based compound that features a fluoro group and a sulfonic acid functional group. This compound is widely used in various fields such as medical research, drug delivery, nanotechnology, and new materials research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of F-Peg2-SO-cooh typically involves the reaction of polyethylene glycol with a fluoro-containing reagent and a sulfonic acid derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified using techniques like crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions

F-Peg2-SO-cooh undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acid derivatives, hydroxy derivatives, and substituted PEG compounds .

Scientific Research Applications

F-Peg2-SO-cooh has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of F-Peg2-SO-cooh involves its interaction with various molecular targets and pathways. The sulfonic acid group can form strong ionic interactions with positively charged residues on proteins, while the fluoro group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity and stability of the target molecules, leading to enhanced biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

F-Peg2-SO-cooh is unique due to its combination of a fluoro group and a sulfonic acid group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C8H15FO5S

Molecular Weight

242.27 g/mol

IUPAC Name

2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfinyl]acetic acid

InChI

InChI=1S/C8H15FO5S/c9-1-2-13-3-4-14-5-6-15(12)7-8(10)11/h1-7H2,(H,10,11)

InChI Key

BXTUBVJMIFXZQN-UHFFFAOYSA-N

Canonical SMILES

C(COCCS(=O)CC(=O)O)OCCF

Origin of Product

United States

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